1-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17504291
Molecular Formula: C8H9N3S
Molecular Weight: 179.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9N3S |
|---|---|
| Molecular Weight | 179.24 g/mol |
| IUPAC Name | 1-(thiophen-2-ylmethyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C8H9N3S/c9-8-3-4-11(10-8)6-7-2-1-5-12-7/h1-5H,6H2,(H2,9,10) |
| Standard InChI Key | IFWPAFVSRCYYCZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)CN2C=CC(=N2)N |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) linked to a thiophen-2-ylmethyl group at the 1-position and an amine group at the 3-position. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉N₃S |
| Molecular Weight | 179.24 g/mol |
| IUPAC Name | 1-(thiophen-2-ylmethyl)pyrazol-3-amine |
| Canonical SMILES | C1=CSC(=C1)CN2C=CC(=N2)N |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
The thiophene moiety introduces sulfur-based electronic effects, while the pyrazole-amine system enables hydrogen bonding and π-π stacking interactions . These features contribute to its solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), though it exhibits limited solubility in water.
Synthetic Methodologies
Primary Synthesis Routes
The synthesis typically involves a multi-step protocol:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
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Thiophene Substitution: Alkylation of the pyrazole nitrogen using 2-(chloromethyl)thiophene or Mitsunobu coupling with thiophenemethanol.
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Amine Functionalization: Reduction of nitro intermediates or nucleophilic substitution reactions .
A representative procedure involves reacting 3-nitropyrazole with 2-thiophenemethyl bromide in the presence of potassium carbonate, followed by catalytic hydrogenation to reduce the nitro group to an amine. Yields typically range from 45–68%, with purity confirmed via HPLC and NMR spectroscopy.
Optimization Strategies
Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, improving yields to 82%. Solvent systems such as ethanol-water mixtures (4:1 v/v) enhance regioselectivity during alkylation steps .
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate moderate activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 32 μg/mL) and fungi (Candida albicans: MIC = 64 μg/mL). The mechanism likely involves disruption of microbial cell membranes via thiophene-sulfur interactions and inhibition of ergosterol biosynthesis .
Anti-inflammatory Effects
In carrageenan-induced rat paw edema models, the compound reduced swelling by 52% at 25 mg/kg dose, comparable to ibuprofen (58% reduction). This activity correlates with COX-2 enzyme inhibition (IC₅₀ = 18 μM) observed in enzymatic assays .
Comparative Analysis of Structural Analogs
The compound’s bioactivity profile differs markedly from related structures:
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| 1-Ethyl-1H-pyrazol-3-amine | Ethyl group at N1 | Weak antibacterial (MIC >128 μg/mL) |
| 3-Amino-1H-pyrazole | No thiophene substitution | No significant activity |
| 1-Benzyl-1H-pyrazol-3-amine | Phenyl instead of thiophene | Enhanced CNS penetration |
The thiophene moiety’s electron-rich aromatic system appears critical for target binding, as desulfurization analogs show 90% loss of activity .
Computational and Experimental Interaction Studies
Protein-Ligand Interactions
Molecular dynamics simulations (100 ns trajectory) reveal stable binding to EGFR tyrosine kinase (PDB ID: 1M17) with:
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Hydrogen bonds to Met793 (2.1 Å)
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π-sulfur interaction with Cys797 (3.8 Å)
Toxicity and Pharmacokinetic Profile
Acute toxicity studies in rodents indicate LD₅₀ > 500 mg/kg (oral) and >200 mg/kg (intravenous). Hepatotoxicity markers (ALT/AST levels) remain within normal limits at therapeutic doses. Predictive ADMET calculations suggest:
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Moderate blood-brain barrier permeability (logBB = -0.3)
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CYP3A4 inhibition probability: 23%
Industrial and Research Applications
Pharmaceutical Development
Ongoing phase I trials explore its use as:
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Adjuvant in antibiotic resistance reversal
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Chemosensitizer in multidrug-resistant cancers
Materials Science
Thin films of the compound exhibit:
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Electrical conductivity: 1.2 × 10⁻⁴ S/cm
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Optical bandgap: 3.1 eV
Potential applications in organic semiconductors under investigation.
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